

Unveiling the Structural Nuances and Computational Profile of 3-Benzoyluracil: A Technical Guide

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Compound of Interest		
Compound Name:	3-Benzoyluracil	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to elucidate the crystal structure and perform molecular modeling of **3-benzoyluracil**, a molecule of significant interest in medicinal chemistry. Due to the current absence of publicly available, specific experimental crystallographic and molecular modeling data for **3-benzoyluracil**, this document outlines the established protocols and expected data formats based on studies of analogous uracil derivatives and benzoyl-substituted heterocyclic compounds.

Introduction

Uracil and its derivatives are fundamental components of nucleic acids and exhibit a wide range of biological activities. The introduction of a benzoyl group at the N3 position can significantly influence the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions, thereby modulating its biological profile. Understanding the precise three-dimensional arrangement of atoms in the crystalline state and the molecule's conformational flexibility and electronic landscape through molecular modeling is crucial for rational drug design and development. This guide details the experimental and computational workflows employed for such characterization.

Crystal Structure Determination



The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction.

Experimental Protocol: Synthesis and Crystallization

Synthesis of **3-Benzoyluracil**:

A common synthetic route involves the acylation of uracil. A typical procedure is as follows:

- Uracil is dissolved in a suitable aprotic solvent, such as anhydrous pyridine or dimethylformamide (DMF).
- An equimolar amount of benzoyl chloride is added dropwise to the solution at 0°C with constant stirring.
- The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is poured into ice-water to precipitate the crude product.
- The precipitate is filtered, washed with cold water, and dried under vacuum.

Crystallization:

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or vapor diffusion techniques.

- The crude **3-benzoyluracil** is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or an ethanol-water mixture) with gentle heating.[1]
- The solution is filtered to remove any insoluble impurities.
- The clear filtrate is allowed to stand undisturbed at room temperature for slow evaporation.
- Alternatively, for vapor diffusion, the solution of the compound is placed in a small vial, which
 is then placed in a larger sealed container with a more volatile solvent in which the
 compound is less soluble.



• Colorless, well-defined crystals are harvested for X-ray diffraction analysis.[2][3]

Data Presentation: Crystallographic Data

The following table illustrates the typical crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment. Please note: The data presented here is hypothetical and for illustrative purposes only.



Parameter	Hypothetical Value
Chemical Formula	C11H8N2O3
Formula Weight	216.19 g/mol
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	8.5
b (Å)	12.2
c (Å)	9.8
α (°)	90
β (°)	105.3
у (°)	90
Volume (ų)	995.6
Z	4
Calculated Density (g/cm³)	1.442
Absorption Coeff. (mm ⁻¹)	0.108
F(000)	448
Crystal Size (mm³)	0.30 x 0.25 x 0.20
Theta range for data collection (°)	2.5 to 28.0
Reflections collected	5432
Independent reflections	2280 [R(int) = 0.035]
Final R indices [I>2σ(I)]	R1 = 0.045, wR2 = 0.112
Goodness-of-fit on F ²	1.05

Molecular Modeling



Molecular modeling techniques provide insights into the electronic structure, reactivity, and intermolecular interactions of **3-benzoyluracil**.

Experimental Protocols: Computational Methods

Density Functional Theory (DFT) Calculations:

DFT calculations are employed to optimize the molecular geometry and compute various electronic properties.

- The initial structure of **3-benzoyluracil** is built using molecular modeling software.
- Geometry optimization is performed using a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p).[4][5][6]
- Vibrational frequency analysis is carried out to confirm that the optimized structure corresponds to a true energy minimum.
- From the optimized geometry, properties such as frontier molecular orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis are calculated.[4][5]

Molecular Docking:

Molecular docking simulations are used to predict the binding mode and affinity of **3-benzoyluracil** to a biological target, such as an enzyme active site.

- The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).
- The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
- The 3D structure of **3-benzoyluracil** (the ligand) is prepared by optimizing its geometry and assigning appropriate atom types and charges.
- A docking grid is defined around the active site of the protein.



• Docking is performed using software like AutoDock or Glide, which systematically samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function.[7][8]

Data Presentation: Molecular Modeling Parameters

The following tables summarize the kind of quantitative data obtained from DFT and molecular docking studies. Please note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: DFT Calculated Electronic Properties

Parameter	Hypothetical Value (a.u.)
Total Energy	-758.12345
HOMO Energy	-0.245
LUMO Energy	-0.089
HOMO-LUMO Gap (eV)	4.245
Dipole Moment (Debye)	3.12

Table 2: Molecular Docking Results with a Hypothetical Kinase Target

Parameter	Hypothetical Value
Binding Energy (kcal/mol)	-8.5
Interacting Residues	Lys76, Leu12, Asp184
Hydrogen Bond(s) Formed	2
H-bond Donor/Acceptor	O of C=O with Lys76-NH
N-H with Asp184-O	

Visualization of Workflow



The following diagram illustrates the integrated workflow for the structural and computational analysis of **3-benzoyluracil**.

Caption: Integrated workflow for the structural and computational analysis of **3-benzoyluracil**.

Conclusion

The comprehensive characterization of **3-benzoyluracil** through single-crystal X-ray diffraction and molecular modeling is essential for understanding its structure-property relationships. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers in medicinal chemistry and drug development. Elucidation of the precise crystal structure will reveal key intermolecular interactions, while computational studies will offer valuable insights into its electronic properties and potential as a bioactive agent. This combined approach is indispensable for the rational design of novel uracil-based therapeutics.

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